An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal
An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to thimerosal. The information is intended to serve as a technical resource for professionals in research, science, and drug development.
Chemical Identity and Structure
Thimerosal, also known as thiomersal, is an organomercury compound that has been historically used as an antiseptic and an antifungal agent, most notably as a preservative in vaccines and other biological and pharmaceutical products.[1][2][3] It is the sodium salt of ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-).[1]
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IUPAC Name: Ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-) sodium[1]
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Synonyms: Thiomersal, Merthiolate, Sodium ethylmercurithiosalicylate[1][2]
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CAS Number: 54-64-8[1]
The structure of thimerosal features a mercury(II) atom with a linear coordination geometry, bonded to the sulfur atom of thiosalicylic acid and the carbon atom of an ethyl group.[1] The carboxylate group of the thiosalicylate ligand confers water solubility to the molecule.[1]
Caption: 2D Chemical Structure of Thimerosal.
Physicochemical Properties
Thimerosal is a light cream-colored or white crystalline powder with a slight, characteristic odor.[1][5][6] It is an organomercurial salt comprised of approximately 49% mercury by weight.[3][7]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White or slightly yellow crystalline powder | [1][8] |
| Melting Point | 232-237 °C (with decomposition) | [1][4][9] |
| Flash Point | 250 °C | [2][4][9] |
| Density | 2.508 g/cm³ | [1] |
| Water Solubility | 1 g/mL (1000 g/L) at 20 °C | [1][6] |
| Ethanol Solubility | ~125 g/L (1 g in ~8 mL) | |
| Other Solubilities | Soluble in ether and methanol (0.1 g/mL) | [4][6] |
| pH | 6.0 - 8.0 (for a 10g/L aqueous solution at 25°C) | [4][10] |
| LogP (estimated) | -1.88 | [7] |
Stability and Reactivity
Thimerosal is stable in air but is sensitive to light and may degrade in sunlight.[4][7][11] Aqueous solutions can be sterilized by autoclaving but remain light-sensitive.[6] The stability of thimerosal in solution is influenced by several factors:
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pH: Solutions are most stable to light at a pH between 5 and 7.[6] In slightly acidic solutions, it can precipitate as the corresponding acid, which slowly decomposes.
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Metals: The rate of oxidation in solution is significantly increased by trace amounts of copper ions.[6] The use of edetic acid (EDTA) can help stabilize solutions.[6]
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Incompatibilities: Thimerosal is incompatible with strong acids, strong bases, strong oxidizing agents, iodine, and heavy metal salts.[2][4][6] Sodium chloride has been shown to have a detrimental effect on its stability.[12]
In aqueous environments, thimerosal can decompose into thiosalicylic acid and an ethylmercury cation.[13][14] Further degradation can yield 2,2′-dithiosalicylic acid.[14]
Mechanism of Action
The antimicrobial and antifungal properties of thimerosal stem from the ethylmercury moiety.[15] Upon entering a microbial cell, the ethylmercury component binds with high affinity to sulfhydryl (-SH) groups present in essential enzymes and proteins.[15][16] This binding irreversibly inhibits vital metabolic pathways, such as cellular respiration, leading to microbial stasis or death.[15]
Caption: Thimerosal's mechanism of antimicrobial action.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of thimerosal. The molecular structure has been confirmed by single-crystal X-ray diffraction.[17][18][19]
Data Presentation: Spectroscopic Properties
| Technique | Data Highlights | Reference(s) |
| ¹³C NMR | (D₂O, δ in ppm): 15.9 (CH₃), 28.3 (CH₂), 128.0, 128.2, 130.5, 132.5, 137.6, 147.0 (Aromatic C), 181.4 (COO) | [18] |
| ¹H NMR | (C₆D₆, δ in ppm): 0.75 (t, CH₃), 0.95 (q, CH₂) 6.89 (t, p-ArH), 6.97 (t, m-ArH), 7.42 (d, o-ArH) | [18] |
| Mass Spec. | Can be analyzed by LC-ICP-MS to determine total mercury and speciation of decomposition products. | [20][21] |
| IR Spectrum | Conforms to structure. | [16] |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Stability Testing
This method is used to assess the stability of thimerosal in formulations and quantify its degradation products, such as thiosalicylic acid and 2,2'-dithiosalicylic acid.
Methodology:
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System: A standard HPLC system with a constant-flow pump, injector, variable wavelength UV detector, and an integrator.[22]
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Column: Spherisorb RP-18 (5 µm particle size, 21 cm x 4.6 mm ID) or equivalent C18 column.[22]
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Mobile Phase: A mixture of methanol, water, and o-phosphoric acid (e.g., 65:35:0.9 v/v/v).[22]
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Flow Rate: 0.6 mL/min.[22]
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Detection: UV detection at 222 nm.[22]
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Elution: Isocratic elution at ambient temperature.[22]
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Sample Preparation: Stock solutions are prepared by accurately weighing and dissolving the compound in purified water. Standard and test solutions are prepared by diluting the stock solutions to the desired concentration range.[22]
Caption: General workflow for HPLC analysis of Thimerosal.
B. Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)
This hyphenated technique is employed for the quantitative analysis of thimerosal in complex biological products like vaccines and for the speciation of its mercury-containing decomposition products.[13][20][21]
Methodology:
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System: A liquid chromatography system interfaced with an inductively coupled plasma mass spectrometer.[20][21]
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Objective: To separate mercury species chromatographically and detect them with the high sensitivity and elemental specificity of ICP-MS.
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Sample Types: Vaccines, toxoids, and diluents containing thimerosal.[20][21]
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Analysis:
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Flow Injection (FI-ICP-MS): Often used in conjunction with LC-ICP-MS to determine the total mercury content, ensuring that all mercury species in the sample are accounted for by the chromatographic method.[20][21]
Caption: Workflow for mercury speciation using LC-ICP-MS.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. Thimerosal CAS 54-64-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. fda.gov [fda.gov]
- 4. 54-64-8 CAS MSDS (Thimerosal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Thimerosal | 54-64-8 [chemicalbook.com]
- 7. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discofinechem.com [discofinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Thimerosal CAS#: 54-64-8 [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Influence of isotonic agents on the stability of thimerosal in ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro study of thimerosal reactions in human whole blood and plasma surrogate samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nikichemie.com [nikichemie.com]
- 16. usbio.net [usbio.net]
- 17. Molecular structures of thimerosal (Merthiolate) and other arylthiolate mercury alkyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of thimerosal in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 21. Determination of thimerosal in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
